molecular formula C19H19N5O2S B2384249 N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 883963-81-3

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Cat. No. B2384249
CAS RN: 883963-81-3
M. Wt: 381.45
InChI Key: XOLNTERWFCLNMK-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” is a compound that falls under the class of triazoloquinoxaline derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives, including those with triazole moieties, have been extensively studied for their medicinal applications. They are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Quinoxalines serve as key scaffolds in drug design due to their ability to interact with various biological targets through different mechanisms of action. The structural diversity of these compounds, achieved through modifications at different positions of the quinoxaline nucleus, allows for the optimization of their pharmacological profiles (Pereira et al., 2015; Shang et al., 2018).

Triazole-Containing Hybrids as Antimicrobials

Compounds featuring the 1,2,4-triazole moiety have been highlighted for their potent antimicrobial activities. The incorporation of triazole rings into molecular frameworks enhances the ability to combat a range of microbial pathogens, including resistant strains. Recent reviews update the developments in 1,2,3-triazole- and 1,2,4-triazole-containing hybrids that exhibit significant activity against Staphylococcus aureus, showcasing the potential of these hybrids as novel antimicrobial agents (Li & Zhang, 2021).

Enzyme Inhibition for Drug Design

The role of triazole derivatives in enzyme inhibition is another area of significant interest. These compounds are explored for their ability to inhibit key enzymes involved in disease pathogenesis, making them valuable tools in the discovery and development of new therapeutic agents. Triazoles are particularly noteworthy for their applications in targeting enzymes related to cancer, infectious diseases, and neurodegenerative disorders, providing a versatile platform for the design of enzyme inhibitors (Geronikaki, 2021).

Applications in Material Science

Beyond their medicinal applications, quinoxaline and triazole derivatives are also explored in material science. Their structural properties are leveraged in the development of organic semiconductors, sensors, and corrosion inhibitors. The electron-rich nature of these compounds, combined with their ability to form stable complexes with metals, makes them suitable for applications in electronic devices and as protective agents against corrosion in industrial settings (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

Target of Action

The primary target of N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions . The A2B receptor is expressed in human microvascular endothelial cells and plays a significant role in regulating angiogenic factors .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By blocking this receptor, it can inhibit the activation of downstream signaling pathways that are triggered by the binding of adenosine to the A2B receptor .

Biochemical Pathways

The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing this receptor, N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide can potentially inhibit angiogenesis, which is a major mechanism for tumor growth regulation .

Result of Action

The antagonism of the A2B receptor by this compound can lead to a reduction in angiogenesis, which in turn can inhibit tumor growth . Additionally, it has been suggested that this compound may induce apoptosis in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

While the specific safety and hazards associated with “N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” are not detailed in the available resources, it’s important to note that most of the tested triazoloquinoxaline compounds exhibited cytotoxicity at concentration 160 μg/ml .

Future Directions

Triazoloquinoxaline derivatives, including “N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide”, hold promise for future research due to their versatile biological activities. They are potential candidates for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Further exploration and development of these compounds could lead to the discovery of new drugs with enhanced antimicrobial, antioxidant, and antiviral potential .

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has been found to interact with DNA, exhibiting DNA intercalation activities . This interaction with DNA is a key aspect of its biochemical properties, as it can influence the function of enzymes, proteins, and other biomolecules within the cell .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit cytotoxic activities against HepG2, HCT-116, and MCF-7 cancer cell lines . It influences cell function by interacting with DNA, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its potent intercalation into DNA . This intercalation can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its DNA intercalation activity, it is likely that it may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its cytotoxic activities against various cancer cell lines, it is possible that it may exhibit threshold effects or toxic effects at high doses .

Metabolic Pathways

Given its interactions with DNA, it may interact with enzymes or cofactors involved in DNA replication or repair .

Transport and Distribution

Given its DNA intercalation activity, it may interact with transporters or binding proteins involved in DNA replication or repair .

Subcellular Localization

Given its DNA intercalation activity, it may be localized to the nucleus where it can interact with DNA .

properties

IUPAC Name

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-9-17-21-22-19-18(20-15-12-7-8-13-16(15)24(17)19)23(2)27(25,26)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLNTERWFCLNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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